molecular formula C8H9N3O B1330232 4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one CAS No. 28491-67-0

4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B1330232
CAS RN: 28491-67-0
M. Wt: 163.18 g/mol
InChI Key: CMSUKWHWNLICEI-UHFFFAOYSA-N
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Description

“4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one” is a nitrogen-containing heterocycle . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction .


Chemical Reactions Analysis

The synthesis of “4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one” involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Reactions : This compound is a focus in the field of synthetic chemistry, with research detailing its synthesis and various reactions. A comprehensive review of its chemistry from 1990 to 2020 highlights its synthesis and biological activity (El‐Bana et al., 2020).
  • Structural Analysis : X-ray diffraction studies and NMR solution studies have been conducted to understand the structural properties and tautomeric forms of derivatives of this compound (Quiroga et al., 1999).

Biological Activity

  • Antibacterial Properties : Some derivatives of 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one have been synthesized and evaluated for their in vitro antibacterial properties (Abdel‐Latif et al., 2019).
  • Cytotoxic Activity : The cytotoxic activity of certain derivatives against cancer cell lines has been investigated, providing insight into potential therapeutic applications (Aggarwal et al., 2021).

Applications in Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : This compound serves as a precursor for the construction of various polyheterocyclic ring systems, highlighting its significance in heterocyclic chemistry (Metwally et al., 2008).
  • Use in Multicomponent Synthesis : It has been used in multicomponent synthesis processes, demonstrating its utility in creating complex chemical structures (Nikpassand et al., 2010).

Future Directions

The future directions for “4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one” could involve further exploration of its bioactive properties . Additionally, the development of new synthesis processes could also be a potential area of research .

properties

IUPAC Name

4,6-dimethyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)8(12)11-10-7/h3H,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSUKWHWNLICEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282103
Record name 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one

CAS RN

28491-67-0
Record name MLS002638996
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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